2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Description
Properties
IUPAC Name |
[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-30-24(29)21-16-9-5-7-11-19(16)32-22(21)26-20(27)13-31-23(28)17-12-14(2)25-18-10-6-4-8-15(17)18/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGIKMHAUUKKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl (E)-2-{[5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Functional Group Impact Analysis
- Ethoxycarbonyl vs. Cyano Groups: Replacing the ethoxycarbonyl group (target compound) with a cyano group (as in ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, this substitution reduces solubility in polar solvents.
- Linker Variations : The 2-oxoethyl linker in the target compound provides conformational flexibility, unlike rigid triazole or thioether linkers in analogues (e.g., ), which may restrict binding modes.
Biological Activity
The compound 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 624.14 g/mol. The structure features a quinoline core and a benzothiophene moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain viral replication processes and exhibit antibacterial properties.
Antiviral Activity
Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses such as Hepatitis B. For example, in vitro studies have shown that related compounds demonstrated significant inhibition of HBV replication at concentrations around 10 µM . The mechanism involves interference with viral entry and replication processes.
Antibacterial Properties
The presence of sulfur in the benzothiophene structure enhances antibacterial activity. Compounds with similar structures have been shown to exhibit potent antibacterial effects against various strains of bacteria .
Case Studies
- Inhibition of Hepatitis B Virus (HBV)
- Antibacterial Efficacy
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 2-methyl-4-quinolinecarboxylate, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction between the benzothiophene amine and oxoethyl quinoline carboxylate derivatives under anhydrous conditions.
- Esterification : Use of ethanol as a solvent and controlled temperature (60–80°C) to avoid side reactions. Critical conditions include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and optimizing pH (6.5–7.5) to stabilize intermediates. Reagents like carbodiimides (e.g., EDC) are often used for amidation .
Q. How is the compound structurally characterized post-synthesis?
Structural validation requires:
- X-ray crystallography for absolute configuration determination, as demonstrated in analogous quinoline derivatives .
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups and hydrogen bonding patterns.
- Mass spectrometry (HRMS) for molecular weight verification. Cross-referencing spectral data with computational models (e.g., DFT) enhances accuracy .
Q. What precautions are necessary for handling and storing the compound?
- Storage : Keep in airtight containers under dry, inert atmospheres (argon) at –20°C to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and avoid inhalation of particulates. Work in fume hoods with HEPA filters.
- Disposal : Follow hazardous waste protocols for quinoline derivatives due to potential ecotoxicity .
Advanced Research Questions
Q. How can researchers address low yields in the amidation step during synthesis?
Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:
- Coupling reagent optimization : Replace EDC with HATU or PyBOP for enhanced efficiency.
- Solvent selection : Use DMF or THF to improve solubility of intermediates.
- Temperature control : Conduct reactions at 0–4°C to minimize decomposition. Purity of starting materials (≥98% by HPLC) is critical .
Q. How can discrepancies in reported biological activity data across studies be resolved?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (≥95%) and quantify impurities (e.g., residual solvents).
- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using reference compounds.
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference. Cross-laboratory reproducibility studies are recommended .
Q. What experimental strategies can assess the compound’s environmental stability and degradation pathways?
- Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS.
- Photolytic studies : Expose to UV light (254 nm) and identify byproducts using HRMS.
- Microbial degradation : Use soil slurry models to track metabolite formation. Environmental fate studies should align with OECD guidelines .
Q. How can structure-activity relationships (SAR) be systematically determined for this compound?
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity.
- Analog synthesis : Modify the quinoline methyl group or benzothiophene ethoxycarbonyl moiety and test activity.
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock) to predict binding affinities. Iterative design cycles combining synthesis and computational analysis are essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
